Product packaging for Grepafloxacin glucuronide(Cat. No.:)

Grepafloxacin glucuronide

Cat. No.: B1213899
M. Wt: 535.5 g/mol
InChI Key: XFRNDEMKHRYQIZ-NWHISXNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Grepafloxacin glucuronide is a primary glucuronide conjugate metabolite of the fluoroquinolone antibiotic grepafloxacin. This metabolite is formed in the liver via the action of UDP-glucuronosyltransferase (UGT) enzymes . It is a key compound for researching the hepatobiliary transport and elimination mechanisms of quinolone antibiotics. Studies have demonstrated that the glucuronidation of grepafloxacin is stereoselective, resulting in two distinct diastereomers (R-GPFX-Glu and S-GPFX-Glu) from the parent drug's R(+) and S(-) optical isomers . Research has shown that this compound is actively excreted into the bile in rats, a process that is largely mediated by the bile canalicular multispecific organic anion transport system (cMOAT) . The transport of the two glucuronide diastereomers across the bile canalicular membrane exhibits stereoselectivity, with differences in their affinity (Km) and maximum transport velocity (Vmax) for the transporter . Consequently, this compound serves as a valuable tool for in vitro and in vivo investigations into drug metabolism, particularly for studying the kinetics of glucuronidation, the function of hepatic efflux transporters, and the complex interplay between metabolism and transport that dictates drug disposition . It is important to note that the parent drug, grepafloxacin, was withdrawn from the clinical market due to associations with QTc prolongation and cardiovascular adverse events . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30FN3O9 B1213899 Grepafloxacin glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30FN3O9

Molecular Weight

535.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H30FN3O9/c1-10-8-28(6-5-27-10)15-7-14-16(11(2)17(15)26)18(30)13(9-29(14)12-3-4-12)24(36)38-25-21(33)19(31)20(32)22(37-25)23(34)35/h7,9-10,12,19-22,25,27,31-33H,3-6,8H2,1-2H3,(H,34,35)/t10?,19-,20-,21+,22-,25-/m0/s1

InChI Key

XFRNDEMKHRYQIZ-NWHISXNDSA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C5CC5)C)F

Isomeric SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)C)F

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C5CC5)C)F

Origin of Product

United States

Enzymatic Formation of Grepafloxacin Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Grepafloxacin (B42181) Glucuronidation

In vitro studies utilizing human liver microsomes and cDNA-expressed recombinant human UGT enzymes have been instrumental in identifying the specific UGT isoforms responsible for the glucuronidation of Grepafloxacin.

Specific Roles of Human UGT1A Subfamilies (e.g., UGT1A1, UGT1A3, UGT1A9) in In Vitro Systems

Research has demonstrated that several UGT isoforms, particularly from the UGT1A subfamily, are involved in the glucuronidation of fluoroquinolone antibiotics like Grepafloxacin. nih.gov Among the twelve recombinant UGT enzymes tested, UGT1A1, UGT1A3, and UGT1A9 were all found to catalyze the glucuronidation of Grepafloxacin. nih.gov

Comparative Analysis of UGT Isoform Contribution to Grepafloxacin Glucuronide Formation

Kinetic studies using recombinant UGT enzymes have provided a clearer picture of the relative contributions of different isoforms. These studies indicate that UGT1A9 most efficiently glucuronidates Grepafloxacin. nih.gov In contrast, UGT1A1 is more efficient in the glucuronidation of other fluoroquinolones like moxifloxacin (B1663623) and sitafloxacin (B179971). nih.gov This highlights a degree of substrate specificity among the UGT1A isoforms. The predominant role of UGT1A9 in Grepafloxacin metabolism is a key finding from these comparative analyses. nih.gov

Enzyme Kinetics of this compound Formation

The efficiency and characteristics of Grepafloxacin glucuronidation have been quantified through enzyme kinetic studies, providing valuable insights into its metabolic fate.

Determination of Apparent Michaelis-Menten Constants (Km) and Maximum Reaction Velocities (Vmax) in Microsomal Systems

In studies with human liver microsomes, the apparent Michaelis-Menten constant (Km) for Grepafloxacin glucuronidation was determined. nih.gov The Km value, which reflects the substrate concentration at half the maximum reaction velocity, provides an indication of the enzyme's affinity for the substrate. While a specific Vmax value for Grepafloxacin was not detailed in the provided search results, the apparent Km values for a range of fluoroquinolones in human liver microsomes were found to be between 1.9 and 10.0 mM. nih.gov

Kinetic analysis of the uptake of this compound diastereomers by bile canalicular membrane vesicles revealed different kinetic parameters for the R(+) and S(-) forms. nih.gov For the uptake of R-GPFX-Glu and S-GPFX-Glu, the Michaelis-Menten constants were 17.3 µM and 10.1 µM, respectively. nih.gov The Vmax for R-GPFX-Glu was 2.9 times greater than that of S-GPFX-Glu. nih.gov

Intrinsic Clearance Assessments for Grepafloxacin Glucuronidation

Intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of an enzyme. For Grepafloxacin glucuronidation in human liver microsomes, the intrinsic clearance was found to be significant, ranking second among the tested fluoroquinolones, with moxifloxacin having the highest clearance. nih.gov The rank order of intrinsic clearance was determined to be moxifloxacin > Grepafloxacin > sitafloxacin >> levofloxacin. nih.gov

Interactive Data Table: Enzyme Kinetics of Fluoroquinolone Glucuronidation in Human Liver Microsomes

FluoroquinoloneApparent Km (mM)Intrinsic Clearance (Vmax/Km) Rank
Grepafloxacin1.9 - 10.0 nih.gov2 nih.gov
Moxifloxacin1.9 - 10.0 nih.gov1 nih.gov
Sitafloxacin1.9 - 10.0 nih.gov3 nih.gov
Levofloxacin1.9 - 10.0 nih.gov4 nih.gov

Investigation of Allosteric Modulation and Inhibition Profiles of UGTs by Endogenous and Exogenous Compounds

The activity of UGT enzymes can be influenced by various compounds, leading to potential drug-drug interactions. In the context of Grepafloxacin glucuronidation, the activity was notably inhibited by mefenamic acid, a non-steroidal anti-inflammatory drug, with an IC50 value of 9.8 µM in human liver microsomes. nih.gov This suggests that mefenamic acid can competitively inhibit the UGT isoform primarily responsible for Grepafloxacin metabolism, which is UGT1A9. nih.gov In contrast, bilirubin (B190676), a potent inhibitor of UGT1A1, showed less of an inhibitory effect on Grepafloxacin glucuronidation. nih.gov

The diastereomers of this compound themselves can also act as inhibitors. Both R-GPFX-Glu and S-GPFX-Glu were found to inhibit the ATP-dependent uptake of DNP-SG, a substrate for the bile canalicular multispecific organic anion transport system, with Ki values of 21.5 µM and 8.8 µM, respectively. nih.gov

Precursor Metabolism and Interplay with Phase I Enzymes Leading to Glucuronide Formation

The generation of this compound is not a direct process but rather the result of a multi-step metabolic sequence. The parent compound, Grepafloxacin, must first undergo Phase I metabolism, which involves chemical modifications that introduce or expose functional groups. longdom.orgchuv.ch These reactions prepare the molecule for the subsequent Phase II conjugation step, which is glucuronidation in this case. longdom.orgnih.gov The primary enzymes responsible for the initial oxidative metabolism of Grepafloxacin belong to the Cytochrome P450 superfamily, located predominantly in the liver. nih.govdrugbank.com

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) in Grepafloxacin Oxidative Metabolism Prior to Glucuronidation

The oxidative metabolism of Grepafloxacin is primarily hepatic and is mediated by specific Cytochrome P450 (CYP) isoenzymes. nih.govdrugbank.com Research findings have consistently identified two key enzymes involved in this initial phase, though their contributions are not equal.

CYP1A2 is the principal enzyme responsible for the oxidative biotransformation of Grepafloxacin. nih.govfda.govrxlist.com This enzyme catalyzes the formation of oxidative metabolites, which are the precursors to the glucuronide conjugate. nih.gov The significant role of CYP1A2 is further highlighted by drug interaction studies. For instance, Grepafloxacin acts as a competitive inhibitor of theophylline (B1681296) metabolism, a process known to be mediated by CYP1A2. fda.govrxlist.com This interaction underscores the substantial involvement of the CYP1A2 pathway in Grepafloxacin's clearance.

CYP3A4 also participates in the metabolism of Grepafloxacin, but its role is considered minor compared to that of CYP1A2. nih.govrxlist.comoup.com While in vitro data suggest that Grepafloxacin can have effects on CYP3A4-mediated metabolism, the primary route for its oxidative breakdown is through CYP1A2. drugbank.comfda.gov

The products of this CYP-mediated oxidation are nonconjugated metabolites that possess little of the antimicrobial activity of the parent drug. fda.govrxlist.com

Interactive Data Table: Key Enzymes in Grepafloxacin Phase I Metabolism

EnzymePrimary Role in Grepafloxacin MetabolismLevel of InvolvementSupporting Evidence
CYP1A2 Catalyzes the formation of oxidative metabolites.MajorIdentified as the main pathway for oxidative metabolism. nih.govfda.govrxlist.com Grepafloxacin competitively inhibits the CYP1A2 substrate theophylline. fda.gov
CYP3A4 Assists in the oxidative metabolism of Grepafloxacin.MinorDescribed as having a minor or less significant role compared to CYP1A2. nih.govdrugbank.comrxlist.comoup.com

Sequential Biotransformation Pathways to this compound

The metabolic fate of Grepafloxacin follows a well-defined, sequential pathway typical of many pharmaceutical compounds, progressing from Phase I to Phase II reactions. longdom.orglitfl.com

Phase I - Oxidation: The first step involves the chemical modification of the Grepafloxacin molecule. This is an oxidative process driven mainly by the CYP1A2 enzyme, with minor support from CYP3A4. nih.govfda.gov This phase does not detoxify the compound but rather transforms it by exposing or adding functional groups, creating what are known as oxidative metabolites. chuv.chnih.gov

Phase II - Glucuronidation: The metabolites generated during Phase I become the substrates for Phase II. In this stage, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of the oxidative metabolites with glucuronic acid. longdom.orgnih.gov This reaction results in the formation of this compound, the major metabolite of Grepafloxacin. nih.govrxlist.com This glucuronide conjugate is significantly more water-soluble than the parent drug and its oxidative precursors, a characteristic that facilitates its elimination from the body, primarily via the bile. nih.govnih.gov The conjugated metabolites, including this compound, have no antimicrobial activity. fda.govrxlist.com

Interactive Data Table: Biotransformation Pathway of Grepafloxacin

Metabolic PhasePrimary ReactionKey EnzymesResulting Product(s)
Phase I Oxidation (Functionalization)CYP1A2 (Major), CYP3A4 (Minor)Oxidative metabolites of Grepafloxacin
Phase II ConjugationUDP-glucuronosyltransferases (UGTs)This compound (Major metabolite)

Transport Mechanisms of Grepafloxacin Glucuronide

Role of Efflux Transporters in Glucuronide Disposition Across Biological Barriers

Glucuronidation is a major phase II metabolic reaction that increases the hydrophilicity of drugs and their metabolites, facilitating their elimination from the body. nih.gov The resulting glucuronide conjugates are often substrates for various efflux transporters, which actively pump them out of cells and across biological barriers such as the canalicular membrane of hepatocytes into bile and the apical membrane of intestinal cells into the lumen. nih.govnih.govresearchgate.net These transporters are crucial for the disposition of glucuronides, as the negatively charged and hydrophilic nature of these conjugates generally prevents them from passively diffusing across cell membranes. nih.gov The interplay between glucuronide formation by UDP-glucuronosyltransferases (UGTs) and their subsequent excretion by efflux transporters is a key factor controlling the elimination of the parent drug. nih.gov

Characterization of Multidrug Resistance-Associated Protein (MRP)-Mediated Transport of Grepafloxacin (B42181) Glucuronide

Research has identified the Multidrug Resistance-Associated Protein (MRP) family of transporters as key players in the transport of grepafloxacin glucuronide. nih.govddtjournal.com These ATP-dependent transporters are responsible for the efflux of a wide range of organic anions, including many glucuronide conjugates. ddtjournal.comgenecards.org

The interaction between this compound and MRP2 has been characterized by its kinetic parameters, revealing a high affinity of the metabolite for this transporter. The uptake of this compound by bile canalicular membrane vesicles from normal rats showed marked ATP dependence, which was absent in vesicles from MRP2-deficient EHBR rats. nih.gov Kinetic analysis of this uptake revealed a Michaelis-Menten constant (Km) value of 7.2 µM for the higher-affinity component of the glucuronide's transport. nih.gov

Further evidence of this high affinity comes from inhibition studies. This compound was found to inhibit the ATP-dependent uptake of 2,4-dinitrophenyl-S-glutathione (DNP-SG), a typical substrate for MRP2. nih.gov The inhibition constant (Ki) for this compound in this context was 9.2 µM, a value comparable to its Km. nih.gov This suggests that this compound and DNP-SG share the same transport system, namely MRP2. nih.gov Notably, the affinity of the glucuronide for MRP2 is significantly higher, over 200-fold, than that of the parent grepafloxacin compound. nih.gov

ParameterValueDescription
Km 7.2 µMMichaelis-Menten constant for the higher-affinity component of this compound uptake by MRP2. nih.gov
Ki 9.2 µMInhibition constant of this compound for the MRP2-mediated uptake of DNP-SG. nih.gov

Specific Involvement of MRP2 (cMOAT) in Biliary Excretion in Animal Models

Stereoselective Transport of this compound Diastereomers

Grepafloxacin is a chiral compound, existing as R(+) and S(-) enantiomers. Consequently, its glucuronide metabolites are diastereomers: R-grepafloxacin glucuronide (R-GPFX-Glu) and S-grepafloxacin glucuronide (S-GPFX-Glu). nih.gov Studies have revealed that the transport of these diastereomers across the bile canalicular membrane is stereoselective. nih.gov

While there is no significant difference in the plasma concentrations or biliary excretion rates of the parent R(+) and S(-) grepafloxacin enantiomers in rats, their glucuronide diastereomers exhibit distinct transport kinetics. nih.gov The biliary clearance of R-GPFX-Glu was found to be twice that of S-GPFX-Glu. nih.gov This difference is attributed to the stereoselective interaction with the MRP2 transporter. nih.gov

Kinetic analysis of the uptake of these diastereomers by bile canalicular membrane vesicles demonstrated that the maximum transport rate (Vmax) for R-GPFX-Glu was 2.9 times greater than that of S-GPFX-Glu. nih.gov Conversely, the affinity (1/Km) of S-GPFX-Glu for the transporter was 1.7 times higher than that of R-GPFX-Glu. nih.gov Both glucuronides inhibited the ATP-dependent uptake of the MRP2 substrate DNP-SG, with Ki values of 21.5 µM for R-GPFX-Glu and 8.8 µM for S-GPFX-Glu, further confirming the higher affinity of the S-diastereomer for the transporter. nih.gov

DiastereomerVmax (relative)Affinity (1/Km) (relative)Ki (vs DNP-SG)
R-GPFX-Glu 2.9121.5 µM
S-GPFX-Glu 11.78.8 µM

Contribution of P-glycoprotein (P-gp) and Other Transporters to this compound Disposition

In addition to MRP2 and P-gp, other members of the MRP family, such as MRP1, may play a role in the tissue distribution of grepafloxacin, although its impact on systemic elimination appears to be less significant. solvobiotech.com The primary active transport of this compound has also been observed in human bile canalicular membrane vesicles, indicating that similar transport mechanisms are relevant in humans. physiology.org

In Vitro and Ex Vivo Studies on

The transport mechanisms governing the disposition of this compound have been extensively investigated using a variety of in vitro and ex vivo models. These studies have been crucial in identifying the specific transporters responsible for the active secretion of this major metabolite into bile and the intestine.

Use of Bile Canalicular Membrane Vesicles and Isolated Tissues (e.g., rat intestine) for Transport Investigations

To elucidate the biliary excretion pathway of this compound, researchers have utilized bile canalicular membrane vesicles (CMVs) isolated from rat and human livers. nih.govphysiology.org Studies using CMVs from normal Sprague-Dawley rats revealed that the uptake of this compound demonstrated a marked dependence on adenosine (B11128) triphosphate (ATP). nih.gov This ATP-dependence signifies a primary active transport process is involved in moving the glucuronide conjugate across the canalicular membrane into the bile. nih.govphysiology.org

Kinetic analyses of this compound uptake into CMVs from normal rats identified a high-affinity transport component. nih.gov Stereoselective studies on the diastereomers of this compound also utilized CMVs. nih.gov These experiments showed that while both the R(+) and S(-) forms were transported via an ATP-dependent mechanism, their transport kinetics differed, with the R(+)-glucuronide having a significantly higher maximum transport velocity (Vmax). nih.gov The uptake of both diastereomers was substantially reduced in CMVs from EHBR. nih.gov

Beyond the liver, the role of transporters in the intestinal secretion of grepafloxacin and its metabolites has been explored using isolated intestinal tissue from rats mounted in an Ussing chamber. nih.gov These ex vivo studies compared transport across intestinal tissue from normal Sprague-Dawley rats (SDRs) and MRP2-deficient EHBR. nih.gov The results showed that the secretory transport of grepafloxacin was lower in the intestinal tissue from EHBR compared to normal rats, demonstrating that MRP2 is also functional in the intestine and contributes to the efflux of grepafloxacin and its glucuronide into the intestinal lumen. nih.gov

Table 1: Kinetic Parameters for the ATP-Dependent Uptake of this compound Diastereomers by Rat Bile Canalicular Membrane Vesicles (CMVs)

Compound Km (μM) Vmax (nmol/min/mg protein)
R(+)-Grepafloxacin glucuronide 17.3 2.9
S(-)-Grepafloxacin glucuronide 10.1 1.0

Data sourced from studies on the stereoselective hepatobiliary transport of this compound in rats. nih.gov

Inhibition Studies to Elucidate Transporter Specificity

Inhibition studies are a key pharmacological tool used to confirm the identity of transporters involved in a specific pathway. By observing whether known substrates or inhibitors of a particular transporter can block the transport of the compound of interest, researchers can deduce transporter specificity.

In studies with rat CMVs, the interaction between this compound and MRP2 was confirmed through inhibition experiments. nih.gov The ATP-dependent uptake of 2,4-dinitrophenyl-S-glutathione (DNP-SG), a classic substrate for MRP2, was inhibited by this compound in a concentration-dependent manner. nih.govnih.gov The inhibition constant (Ki) for this compound's inhibition of DNP-SG transport was found to be 9.2 μM. nih.gov This value was comparable to the Michaelis-Menten constant (Km) for the high-affinity component of this compound uptake (7.2 μM), indicating that both compounds likely share the same transport system, MRP2. nih.gov Furthermore, the glucuronide was found to be a much more potent inhibitor than the parent grepafloxacin, with an affinity for the transporter that was over 200 times higher. nih.gov

In the ex vivo model of isolated rat intestinal tissue, chemical inhibitors were used to parse the contributions of different efflux transporters. nih.gov The secretory transport of grepafloxacin was significantly diminished by probenecid (B1678239), a known inhibitor of MRP2. nih.gov Crucially, when the same experiment was conducted on intestinal tissue from MRP2-deficient EHBR, probenecid had no inhibitory effect, confirming that its action was specific to MRP2. nih.gov These studies also used cyclosporine, a P-glycoprotein (P-gp) inhibitor, which also reduced secretory transport, suggesting that while this compound is a key MRP2 substrate, the parent drug is also handled by P-gp in the intestine. nih.gov

Table 2: Inhibition Constants (Ki) of this compound Diastereomers against DNP-SG Transport in Rat CMVs

Inhibitor Ki (μM)
R(+)-Grepafloxacin glucuronide 21.5
S(-)-Grepafloxacin glucuronide 8.8

Data sourced from inhibition studies on the ATP-dependent uptake of DNP-SG, a typical substrate for the bile canalicular multispecific organic anion transport system. nih.gov

Analytical Methodologies for Grepafloxacin Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing grepafloxacin (B42181) glucuronide from its parent compound and other metabolites, a task complicated by the high hydrophilicity of the glucuronide conjugate. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies for Glucuronide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of grepafloxacin and its metabolites. researchgate.netnih.govresearchgate.net Reversed-phase HPLC, particularly with C18 columns, has been effectively utilized for the separation of glucuronide metabolites. scispace.com To achieve successful separation, the mobile phase is typically maintained at a neutral to slightly acidic pH (2.5-6), often consisting of buffers like 0.01–0.1% formic or acetic acid. scispace.com The use of a gradient elution is often necessary for resolving complex mixtures containing multiple glucuronide isomers. scispace.com

For the parent compound, grepafloxacin, various HPLC methods have been developed which can be adapted for its glucuronide metabolite. These methods often employ UV or fluorescence detection. For instance, one method utilized a reversed-phase column with a mobile phase of aqueous phosphate (B84403) solution and acetonitrile (B52724) (78:22) and fluorescence detection at an excitation wavelength of 338 nm and an emission wavelength of 425 nm. researchgate.net Another method for simultaneous determination of grepafloxacin and other drugs used a C18 reversed-phase column with a linear gradient and UV detection at 280 nm. nih.gov The successful separation of the parent drug provides a foundation for developing methods to quantify its glucuronide conjugate, though challenges remain due to the metabolite's increased polarity. scispace.com

Table 1: Exemplary HPLC Parameters for Fluoroquinolone Analysis

Parameter Method 1 Method 2
Column Reversed-phase C18 C18 Reversed-phase
Mobile Phase Aqueous phosphate solution-acetonitrile (78:22) Linear gradient
Detection Fluorescence (λex 338 nm, λem 425 nm) UV (280 nm)

| Analyte | Grepafloxacin | Grepafloxacin, Ciprofloxacin, Theophylline (B1681296) |

This table presents data from existing methods for the parent drug, which serve as a basis for developing specific methods for its glucuronide metabolite.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Direct Detection, Quantification, and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the definitive technique for the direct analysis of glucuronide conjugates, offering unparalleled selectivity and sensitivity. researchgate.netnih.gov This method allows for the direct measurement of the intact glucuronide, avoiding the need for enzymatic or chemical hydrolysis which was common in older methods. researchgate.net The direct approach provides better accuracy, precision, and selectivity, especially when dealing with isomeric forms of the glucuronide. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly crucial for both quantification and structural confirmation. researchgate.net It enables the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the glucuronide are monitored, ensuring highly selective detection even in complex biological matrices like plasma and urine. researchgate.netnih.gov The development of LC-MS/MS methods is essential for capturing labile metabolites like glucuronides, which might otherwise degrade in the wastewater network during environmental monitoring studies. nih.gov Although authentic glucuronide standards are typically required for absolute quantification, semi-quantitative approaches can be employed where the response factor of the glucuronide is used to quantify it against the calibration curve of the parent drug. researchgate.net The structural confirmation is achieved by analyzing the fragmentation patterns in the MS/MS spectra, which provides definitive evidence of the glucuronic acid moiety attached to the grepafloxacin molecule. upc.eduresearchgate.net

Table 2: Key Aspects of LC-MS/MS for Glucuronide Analysis

Aspect Description
Ionization Electrospray ionization (ESI) is commonly used for the analysis of polar compounds like glucuronides.
Detection Mode Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.
Sample Preparation Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are often employed to clean up biological samples before analysis. researchgate.net

| Structural Confirmation | Fragmentation patterns in MS/MS spectra provide confirmation of the glucuronide structure. |

Spectroscopic Approaches for Metabolite Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of metabolites like grepafloxacin glucuronide.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Glucuronide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for the structural elucidation of organic molecules, including drug metabolites. researchgate.netiapchem.org For this compound, ¹H and ¹³C NMR would be instrumental in confirming the precise site of glucuronidation on the parent molecule and the stereochemistry of the glycosidic bond. portico.orgscholaris.ca By analyzing the chemical shifts and coupling constants of the protons and carbons in both the grepafloxacin and glucuronic acid moieties, a complete structural assignment can be made. researchgate.net While direct NMR studies on this compound are not widely published, the application of NMR in characterizing similar drug-glucuronide complexes is a well-established practice. scholaris.caresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov In the context of this compound, FTIR can be used to confirm the presence of key functional groups from both the parent drug and the attached glucuronic acid. researchgate.net Characteristic absorption bands for hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) groups of the glucuronide moiety, as well as the carbonyl (C=O) and amine (N-H) groups of the grepafloxacin core, would be expected in the FTIR spectrum. nih.govnih.gov This technique is particularly useful in confirming the formation of the glucuronide conjugate by observing changes in the spectral features compared to the parent drug. researchgate.net

Ultraviolet-Visible (UV-VIS) Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-VIS) spectroscopy, while less specific than mass spectrometry or NMR, serves as a useful tool for both quantitative and qualitative analysis of grepafloxacin and its metabolites. nih.govmdpi.com The fluoroquinolone structure possesses a chromophore that absorbs UV light, allowing for its detection. tandfonline.com The UV-VIS spectrum of this compound would be expected to be similar to that of the parent compound, as the core chromophoric system remains largely unchanged. However, slight shifts in the absorption maxima (λmax) may occur due to the addition of the glucuronic acid moiety. nih.gov This technique is often used as a detection method in HPLC. mdpi.com For instance, methods for analyzing grepafloxacin have utilized UV detection at specific wavelengths, and similar principles would apply to its glucuronide metabolite. nih.gov While UV-VIS spectroscopy alone may not be sufficient for unambiguous identification in complex mixtures, it provides a rapid and cost-effective method for preliminary analysis and quantification when coupled with a separation technique like HPLC. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
Grepafloxacin
This compound
Ciprofloxacin
Theophylline
Enrofloxacin
Formic acid
Acetic acid
Acetonitrile

Sample Preparation Strategies for Glucuronide Isolation and Analysis in Biological Matrices

The accurate quantification of this compound in biological samples such as plasma, urine, and bile is contingent upon robust sample preparation. researchgate.nettypeset.io These strategies are designed to isolate the metabolite from complex biological matrices, which can interfere with analytical detection, and to concentrate it to detectable levels. nih.govresearchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govijpsr.com

Extraction Techniques Optimised for Hydrophilic Glucuronide Metabolites

This compound, like other glucuronide metabolites, is significantly more hydrophilic than its parent drug. nih.govresearchgate.net This property necessitates specific extraction techniques to ensure efficient isolation from biological fluids. researchgate.net

Solid-Phase Extraction (SPE): This is a widely used and effective method for cleaning up and concentrating analytes from complex samples. ijpsr.com For hydrophilic compounds like this compound, the choice of the SPE sorbent and elution solvents is critical. Mixed-mode cation exchange (MCX) SPE plates have proven effective for extracting both the lipophilic parent drug and its hydrophilic glucuronide metabolites simultaneously. duke.edu The protocol typically involves conditioning the SPE column, loading the pre-treated sample, washing away interfering matrix components, and finally eluting the analyte of interest with an appropriate solvent. duke.eduresearchgate.net

Liquid-Liquid Extraction (LLE): While traditionally effective for lipophilic compounds, LLE can be adapted for hydrophilic glucuronides. scispace.com The key is to adjust the pH of the aqueous sample to suppress the ionization of the glucuronic acid moiety (pKa ~3.2), thereby increasing its partition into an organic solvent. scispace.com For instance, acidifying a urine sample with HCl can facilitate the extraction of the glucuronide. scispace.com However, a single non-polar solvent may not be sufficient. scispace.com A combination of organic solvents, such as ethyl acetate/diethyl ether, may be required to efficiently extract both the parent drug and its glucuronide metabolite. scispace.com

The table below summarizes common extraction techniques and their key parameters for glucuronide analysis.

Extraction TechniqueKey ParametersTypical Recovery RateReference
Solid-Phase Extraction (SPE) Mixed-mode Cation Exchange (MCX) sorbent; Methanol, Acetonitrile, Formic Acid as mobile phase.62-90% for glucuronides duke.edu
Liquid-Liquid Extraction (LLE) pH adjustment (acidification); Combination of polar and non-polar organic solvents (e.g., ethyl acetate/diethyl ether).Varies; can be lower for highly hydrophilic glucuronides. scispace.com
Protein Precipitation (PPT) Use of organic solvents like acetonitrile or methanol, or acids like perchloric acid.Simple but may result in less clean samples (matrix effects). ijpsr.com

This table presents generalized data for glucuronide metabolites and may not be specific to this compound due to limited available data.

Considerations for Glucuronide Stability During Sample Processing

A significant challenge in the bioanalysis of certain glucuronide metabolites is their potential instability. researchgate.netnih.gov Acyl glucuronides, for example, are known to be unstable and can undergo hydrolysis back to the parent drug or intramolecular migration. nih.gov While Grepafloxacin forms ether glucuronides, which are generally more stable, careful handling is still crucial to ensure the accuracy of analytical results. researchgate.netnih.gov

Key stability considerations include:

pH: Samples should be buffered and stored at an appropriate pH to prevent acid or base-catalyzed hydrolysis. typeset.io182.160.97 Immediate stabilization of samples after collection is a primary goal. nih.gov

Temperature: To minimize enzymatic degradation and chemical hydrolysis, biological samples should be kept on ice immediately after collection and stored at low temperatures (e.g., -20°C or -80°C) until analysis. 182.160.97

Enzymatic Activity: Biological matrices contain enzymes like β-glucuronidases that can cleave the glucuronide back to the parent aglycone. researchgate.net Freezing is a common method to reduce this enzymatic activity. researchgate.net

The following table outlines critical factors affecting the stability of glucuronide metabolites during sample processing.

FactorPotential ImpactMitigation StrategyReference
pH Hydrolysis of the glucuronide bond, especially at acidic or alkaline pH.Immediate buffering of samples to a stable pH range (often slightly acidic for acyl glucuronides). nih.gov182.160.97
Temperature Increased rate of chemical degradation and enzymatic activity at higher temperatures.Immediate cooling of samples after collection and long-term storage at ≤ -20°C. 182.160.97
Enzymatic Degradation Cleavage of the glucuronide by endogenous enzymes (e.g., β-glucuronidases).Rapid freezing of samples; addition of enzyme inhibitors in some cases. typeset.ioresearchgate.net
Freeze-Thaw Cycles Repeated freezing and thawing can lead to analyte degradation.Aliquot samples to avoid multiple freeze-thaw cycles. researchgate.net

This table presents generalized stability considerations for glucuronide metabolites. Specific stability data for this compound is not widely available.

Comparative and Mechanistic Studies of Grepafloxacin Glucuronide Formation and Disposition

Interspecies Differences in Glucuronidation Pathways and Transport Systems (e.g., human vs. rat liver microsomes)

The metabolism of grepafloxacin (B42181), a fluoroquinolone antibiotic, involves glucuronidation as a major pathway, leading to the formation of grepafloxacin glucuronide. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), can exhibit significant differences across species, impacting the drug's pharmacokinetic profile. solvobiotech.comhelsinki.fi Studies comparing human and rat liver microsomes reveal variations in both the rate of glucuronide formation and the specific UGT enzymes involved. nel.eduresearchgate.net

In humans, grepafloxacin is primarily metabolized in the liver via cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, with the major metabolite being a glucuronide conjugate. nih.gov While the specific human UGT isoforms responsible for grepafloxacin glucuronidation are not definitively identified in the provided information, the UGT1A and UGT2B families are known to be the primary enzymes involved in drug glucuronidation in humans. These enzymes are predominantly expressed in the liver but are also found in other tissues like the gastrointestinal tract and kidneys. mdpi.com

In rats, N-glucuronidation of various compounds has been shown to be less efficient compared to humans. helsinki.fi For instance, studies with other compounds have shown that the intrinsic clearance for glucuronidation can be significantly different between rats and humans. researchgate.netmdpi.com This suggests that the enzymes responsible for grepafloxacin glucuronidation may have different expression levels or catalytic activities in rats compared to humans. mdpi.com

Interactive Data Table: Comparative Aspects of Grepafloxacin Glucuronidation and Transport

FeatureHumanRatKey Findings
Primary Glucuronidation Site Liver nih.govLiver nih.govThe liver is the main site of glucuronidation in both species.
Major UGT Families Involved UGT1A, UGT2B UGT1A, UGT2B (inferred)Specific isoforms for grepafloxacin are not detailed, but these families are generally responsible for drug glucuronidation.
Glucuronidation Efficiency Generally efficient nih.govPotentially less efficient for N-glucuronidation compared to humans helsinki.fiSpecies differences in UGT expression and activity can lead to varied metabolic rates. mdpi.com
Primary Efflux Transporter for Glucuronide MRP2, P-gp (inferred) nih.govfrontiersin.orgMRP2 nih.govnih.govMRP2 is confirmed as a major transporter in rats; its role in humans is likely significant but may involve other transporters.

Stereochemical Considerations in the Formation and Fate of this compound Diastereomers

Grepafloxacin is a chiral molecule, existing as R(+)- and S(-)-enantiomers. nih.gov The glucuronidation of these enantiomers results in the formation of two diastereomeric glucuronides: R-grepafloxacin-glucuronide (R-GPFX-Glu) and S-grepafloxacin-glucuronide (S-GPFX-Glu). nih.gov The formation and subsequent disposition of these diastereomers are subject to stereoselectivity.

A study in rats receiving a constant infusion of each individual enantiomer showed no significant difference in the plasma concentrations or the biliary and urinary excretion rates of the parent R(+)- and S(-)-grepafloxacin. nih.gov This suggests that at the level of the parent drug, significant stereoselectivity in disposition is not observed under these conditions.

However, marked stereoselectivity was observed in the biliary transport of the glucuronide diastereomers. nih.gov The biliary clearance of R-GPFX-Glu was found to be twice that of S-GPFX-Glu. nih.gov This difference in clearance points to a stereoselective interaction with the transport systems responsible for their excretion into the bile.

Further investigation using bile canalicular membrane vesicles from rats revealed that the uptake of both diastereomeric glucuronides was ATP-dependent, indicating an active transport process. nih.gov Kinetic analysis of this uptake showed that while the affinity (1/Km) of S-GPFX-Glu for the transporter was 1.7 times higher than that of R-GPFX-Glu, the maximum transport rate (Vmax) for R-GPFX-Glu was 2.9 times greater than that of S-GPFX-Glu. nih.gov This difference in Vmax is the primary driver for the higher biliary clearance of the R-diastereomer.

Biochemical Interactions of this compound with Cellular Components in Model Systems

This compound, being a metabolite, interacts with various cellular components, primarily transport proteins that govern its movement across cell membranes. In vitro models, such as Caco-2 cells and membrane vesicles, have been instrumental in elucidating these interactions. nih.govcore.ac.uk

The primary biochemical interaction of this compound is with efflux transporters of the ATP-binding cassette (ABC) family, particularly MRP2. nih.govnih.gov In rat liver canalicular membrane vesicles, the uptake of both R- and S-grepafloxacin glucuronide diastereomers was shown to be an ATP-dependent process, confirming their interaction with an active transport system. nih.gov This interaction is crucial for their biliary excretion. nih.gov

Besides MRP2, other transporters like P-glycoprotein (P-gp) are involved in the efflux of the parent drug, grepafloxacin. nih.gov While the direct interaction of this compound with P-gp is not explicitly detailed, the interplay between metabolism and multiple transport systems creates a complex disposition profile.

Computational and Modeling Approaches for Predicting Glucuronide Metabolism and Transport

Computational and modeling approaches are increasingly utilized to predict the metabolic fate and transport of drug candidates, including the formation and disposition of glucuronide conjugates. ljmu.ac.uk These in silico methods can provide valuable insights early in the drug development process. nih.gov

For glucuronidation, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the disposition of a drug and its metabolites. epa.gov These models incorporate physiological parameters, such as blood flow and tissue volumes, along with in vitro data on enzyme kinetics to predict in vivo pharmacokinetics. A PBPK model has been developed for grepafloxacin, which could potentially be extended to include the formation and disposition of its glucuronide metabolite. epa.gov

Quantitative structure-activity relationship (QSAR) models are another computational tool used to predict the interaction of compounds with metabolizing enzymes and transporters. nih.gov By analyzing the physicochemical properties of a series of compounds and their experimentally determined activities, QSAR models can identify key structural features that determine whether a compound will be a substrate or inhibitor of a particular UGT isoform or transporter like MRP2. nih.gov Such models can help in predicting the likelihood of a new chemical entity undergoing significant glucuronidation and subsequent transport.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to visualize and analyze the interaction of a substrate, like this compound, with the active site of a UGT enzyme or the binding pocket of a transporter. nih.gov While the crystal structures of human UGTs and MRP2 are challenging to obtain, homology models based on related protein structures can be used to gain insights into the structural basis of substrate specificity and stereoselectivity. nih.gov These models could help explain the observed differences in the transport of R- and S-grepafloxacin glucuronide diastereomers.

Future Research Directions in Grepafloxacin Glucuronide Biology

Exploration of Novel Glucuronide Isomers and Minor Metabolic Pathways

Grepafloxacin (B42181) is known to be extensively metabolized, with glucuronidation being a major pathway. drugbank.comoup.comnih.gov The primary metabolite is a glucuronide conjugate, but minor metabolites, including sulfate (B86663) conjugates and oxidative products, also exist. drugbank.comnih.govoup.com Future research should focus on identifying and characterizing any novel or previously overlooked glucuronide isomers. The formation of different isomers can be influenced by the specific UDP-glucuronosyltransferase (UGT) enzymes involved and can have implications for the metabolite's biological activity and disposition. scispace.comresearchgate.net

Furthermore, a deeper investigation into the minor metabolic pathways of grepafloxacin is warranted. While the primary routes are established, a comprehensive understanding of all biotransformation products is crucial for a complete toxicological and pharmacological profile. Advanced analytical techniques could uncover metabolites present at very low concentrations that were previously undetectable.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The analysis of drug glucuronides presents several challenges, including their high hydrophilicity and potential for in-source fragmentation during mass spectrometry analysis. nih.govnih.govresearchgate.net Future research should prioritize the development of more sophisticated and sensitive analytical methods to overcome these hurdles.

Key areas for development include:

Advanced Chromatographic Separations: Techniques that can effectively separate highly hydrophilic glucuronide isomers are needed. scispace.comnih.gov This is critical as isomers often share the same mass-to-charge ratio and fragmentation patterns, making them indistinguishable by tandem mass spectrometry alone. scispace.com

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can provide more detailed structural information and aid in the identification of unknown metabolites. mdpi.com

Improved Sample Preparation: Developing more efficient sample preparation techniques to handle the challenges of protein binding and improve the recovery of glucuronide metabolites from biological matrices is essential. scispace.com

The table below outlines some current and potential future analytical techniques for fluoroquinolone and glucuronide analysis.

Analytical TechniqueCurrent ApplicationPotential Future Advancement
HPLC with UV/Fluorescence Detection Widely used for quantifying fluoroquinolones in various matrices. nih.govmdpi.comDevelopment of novel fluorescent probes for more sensitive and specific detection of glucuronide conjugates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The standard for sensitive and selective quantification of drugs and their metabolites. nih.govnih.govnih.govOptimization of ionization sources to minimize in-source fragmentation of glucuronides and improve quantification accuracy. nih.govresearchgate.net
High-Resolution Mass Spectrometry (Orbitrap, TOF) Used for metabolite identification and structural elucidation. mdpi.comcreative-proteomics.comIncreased use in quantitative bioanalysis for enhanced specificity and the ability to perform retrospective data analysis.
Capillary Electrophoresis (CE) Applied for the separation of fluoroquinolones. nih.govDevelopment of CE-MS methods specifically tailored for the analysis of complex glucuronide isomer mixtures.

Mechanistic Elucidation of Enzyme-Transporter Interplay in Glucuronide Disposition

The disposition of grepafloxacin glucuronide is not solely determined by its formation via UGT enzymes but also by the coordinated action of efflux and uptake transporters. nih.govacs.org These transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the movement of glucuronides into bile, urine, and the intestinal lumen. nih.govtandfonline.comfrontiersin.org

Application of In Vitro and Ex Vivo Models for Predictive Biotransformation Research

In vitro and ex vivo models are indispensable tools for predicting drug metabolism in humans. nih.govnih.gov Future research on this compound can leverage these models to gain deeper insights into its biotransformation and disposition.

Promising research avenues include:

Human Liver Microsomes and Hepatocytes: These systems will continue to be vital for studying the kinetics of grepafloxacin glucuronidation and predicting hepatic clearance. nih.govnih.gov Further refinement of these models, including the use of co-cultures and 3D cell models, can improve their predictive accuracy. nih.gov

Ex Vivo Tissue Models: Perfused organ systems, such as the isolated perfused liver or intestine, can provide a more integrated view of metabolism and transport processes.

Computational Modeling: The use of artificial intelligence and machine learning algorithms to develop predictive models for drug metabolism is a rapidly advancing field. mdpi.combohrium.com These in silico tools can be trained on existing data to predict the metabolic fate of new compounds and identify potential drug-drug interactions. acs.orgoup.com

The following table summarizes the applications and future potential of various predictive models.

ModelApplicationFuture Potential
Human Liver Microsomes Studying phase I and phase II metabolism, predicting intrinsic clearance. nih.govnih.govIncorporation into more complex systems to better mimic the in vivo environment.
Primary Hepatocytes Investigating both metabolism and transport, predicting drug interactions. nih.govUse in long-term cultures and organ-on-a-chip technologies for more accurate predictions of chronic toxicity and metabolism.
Ex Vivo Perfused Organs Studying the integrated function of metabolism and transport in a whole organ. uct.ac.zaru.nlIncreased use for validating in vitro findings and improving in vitro-in vivo extrapolation.
In Silico Models (AI/Machine Learning) Predicting metabolic stability, identifying sites of metabolism, and flagging potential drug-drug interactions. mdpi.combohrium.comacs.orgoup.comIntegration of multi-omics data to create more personalized and accurate predictive models of drug disposition.

By pursuing these future research directions, the scientific community can continue to learn from the metabolic journey of this compound, ultimately contributing to the development of safer and more effective medicines.

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the hepatobiliary transport of grepafloxacin glucuronide?

  • Methodology: Rat models are widely used to investigate stereoselective transport mechanisms. For example, isolated perfused rat liver systems or in vivo biliary excretion studies can quantify glucuronide secretion. Bile duct cannulation allows direct collection of glucuronide metabolites, while LC-MS/MS detects concentration gradients .
  • Key Parameters: Measure bile flow rate, plasma/bile partitioning ratios, and competitive inhibition with other substrates (e.g., P-glycoprotein inhibitors) to assess transporter specificity .

Q. How can researchers optimize the detection of this compound in biological matrices?

  • Methodology: Use reversed-phase HPLC or UHPLC coupled with tandem mass spectrometry (LC-MS/MS). Hydrolysis with β-glucuronidase (e.g., E. coli-derived enzyme at 37°C for 18 hours) improves detection of aglycone grepafloxacin, but validate enzyme activity to avoid incomplete hydrolysis .
  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis HLB) enhances recovery. Include internal standards like deuterated analogs to correct for matrix effects .

Q. What pharmacokinetic parameters are critical for evaluating this compound in human studies?

  • Design: Collect serial urine samples over 24–48 hours post-administration. Correct urinary glucuronide concentrations for creatinine to account for renal function variability.
  • Analysis: Calculate renal clearance (CLR = [Urinary excretion rate]/[Plasma concentration]) and assess nonlinear kinetics via compartmental modeling. Note: Failure to normalize for CYP polymorphisms (e.g., CYP2C9/19) may explain inter-individual variability in glucuronidation rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s tissue distribution be resolved?

  • Case Study: Evidence from rat models shows preferential hepatic accumulation , while human urine studies emphasize renal excretion .
  • Resolution:

  • Perform cross-species comparative studies using radiolabeled tracers (e.g., <sup>14</sup>C-grepafloxacin) to track glucuronide distribution.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in transporter expression (e.g., OATP1B1/3 in humans vs. Oatp1a4 in rats) .

Q. What advanced statistical methods address variability in glucuronide metabolite quantification?

  • Bayesian Analysis: Use Markov Chain Monte Carlo (MCMC) simulations to model glucuronide enrichment ratios (e.g., H5/H2 in NMR spectra) and estimate glycogenolysis vs. gluconeogenesis contributions. This operator-independent approach reduces bias in flux parameter estimation .
  • Data Normalization: Apply mixed-effects models to adjust for covariates like urinary pH, hydration status, and diurnal variation in glucuronidation enzyme activity .

Q. How do UDP-glucuronosyltransferase (UGT) isoforms influence this compound formation?

  • Enzyme Kinetics:

  • In vitro: Incubate grepafloxacin with recombinant UGT isoforms (e.g., UGT1A1, 1A3, 2B7) and quantify glucuronide via LC-MS. Calculate Km and Vmax to identify dominant isoforms .
  • Genetic Profiling: Genotype human hepatocytes or volunteers for UGT polymorphisms (e.g., UGT1A1*28) to correlate activity with glucuronide synthesis rates .

Critical Considerations

  • Analytical Challenges: Glucuronide polarity complicates retention in reversed-phase chromatography. Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents (e.g., ammonium acetate) for improved separation .
  • Ethical Design: When using human samples, pre-screen for CYP and UGT polymorphisms to minimize pharmacokinetic variability and ensure informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin glucuronide
Reactant of Route 2
Reactant of Route 2
Grepafloxacin glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.